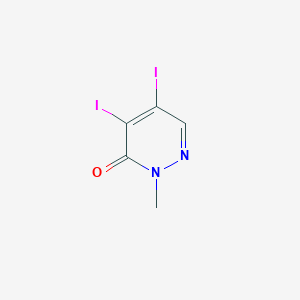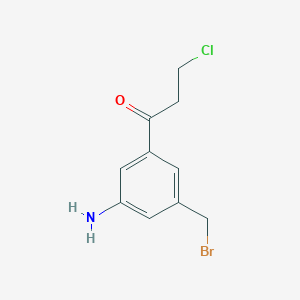![molecular formula C12H16N2O6 B14069120 1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene CAS No. 100255-05-8](/img/structure/B14069120.png)
1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro-: is a chemical compound characterized by the presence of two nitro groups and two isopropoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro- typically involves the nitration of a precursor compound, such as 1,5-bis(1-methylethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro- may involve large-scale nitration reactors equipped with temperature control and efficient mixing systems. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for the production of the compound in significant quantities.
化学反応の分析
Types of Reactions
Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro- can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: Formation of 1,5-bis(1-methylethoxy)-2,4-diaminobenzene.
Substitution: Formation of derivatives with different functional groups replacing the isopropoxy groups.
科学的研究の応用
Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro- has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro- depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular components, such as enzymes or receptors, through its nitro and isopropoxy groups. These interactions can lead to various biochemical effects, including inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 1,5-Bis(1-methylethoxy)naphthalene
- Hexamethylbenzene
- 1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene
Uniqueness
Benzene, 1,5-bis(1-methylethoxy)-2,4-dinitro- is unique due to the specific arrangement of its nitro and isopropoxy groups on the benzene ring. This structural configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
特性
CAS番号 |
100255-05-8 |
|---|---|
分子式 |
C12H16N2O6 |
分子量 |
284.26 g/mol |
IUPAC名 |
1,5-dinitro-2,4-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H16N2O6/c1-7(2)19-11-6-12(20-8(3)4)10(14(17)18)5-9(11)13(15)16/h5-8H,1-4H3 |
InChIキー |
ZNAVGLFYAVQMAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol](/img/structure/B14069050.png)









![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)



